5-Methylpyrimidine-2-sulfonyl fluoride

Description

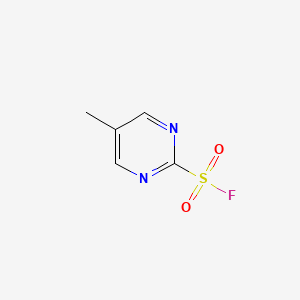

5-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₅FN₂O₂S and a molecular weight of 176.16900 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring.

Properties

IUPAC Name |

5-methylpyrimidine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOUCHCKPXVILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700808 | |

| Record name | 5-Methylpyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35762-75-5 | |

| Record name | 5-Methylpyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Typical Procedure:

Synthesis of 5-Methylpyrimidine-2-sulfonyl Chloride:

- Starting from 5-methylpyrimidine, sulfonation is performed at the 2-position using reagents such as chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.

-

- The sulfonyl chloride is treated with a fluoride source, commonly potassium bifluoride (KHF2) or other fluoride salts, in dry polar aprotic solvents such as acetonitrile.

- The reaction proceeds via nucleophilic substitution, replacing the chlorine with fluorine to yield 5-methylpyrimidine-2-sulfonyl fluoride.

Advantages and Challenges:

- This method benefits from the availability of sulfonyl chlorides and well-established halogen exchange chemistry.

- However, the sulfonyl chloride intermediate can be moisture-sensitive and sometimes unstable.

- The halogen exchange step requires careful control of moisture and temperature to optimize yield.

Direct Fluorosulfonylation Using Sulfuryl Fluoride and Related Reagents

Recent advances have introduced direct fluorosulfonylation methods that bypass the sulfonyl chloride intermediate, using sulfuryl fluoride (SO2F2) or bench-stable fluorosulfonylating reagents to install the –SO2F group directly onto heteroaromatic substrates.

Key Points:

- Sulfuryl fluoride is an industrial feedstock gas that can act as a fluorosulfonyl source.

- Direct fluorosulfonylation often requires activation by catalysts or photochemical methods to generate reactive fluorosulfonyl radicals (·SO2F).

- Imidazolium-based fluorosulfonyl radical reagents have been developed as bench-stable, crystalline salts that facilitate radical fluorosulfonylation under mild conditions with visible light photocatalysis.

Reaction Conditions:

- Photocatalysts such as 4CzIPN or Ir(ppy)3 are used.

- Reactions are typically conducted in solvents like dimethoxyethane (DME) under blue LED irradiation.

- Bases such as KH2PO4 may be added to promote elimination steps.

- Radical fluorosulfonylation proceeds with high regio- and stereoselectivity.

Application to 5-Methylpyrimidine Derivatives:

- Although specific examples of this compound synthesis are limited, the method is applicable to heteroaromatic alkenes and could be adapted to pyrimidine substrates bearing reactive sites at the 2-position.

- The radical fluorosulfonylation strategy offers a redox-economic, concise approach to install the sulfonyl fluoride group with high selectivity.

Radical Fluorosulfonylation Strategy: Detailed Research Findings

A recent study demonstrated the synthesis of sulfonyl fluorides via radical fluorosulfonylation using air-stable benzimidazolium fluorosulfonate salts (IMSF reagents). The process involves:

- Generation of fluorosulfonyl radicals by homolytic cleavage of the N–S bond in the reagent under photocatalytic conditions.

- Addition of the fluorosulfonyl radical to unsaturated substrates, followed by elimination or hydrogen transfer to yield sulfonyl fluoride products.

Optimization Data Summary (Representative Example):

| Entry | Variation in Conditions | Yield (%) | E:Z Ratio |

|---|---|---|---|

| 1 | Standard conditions (IMSF 2a, 4CzIPN, DME) | 62 | >20:1 (E major) |

| 2 | IMSF 2b instead of 2a | 71 (65 isolated) | >20:1 |

| 3 | IMSF 2c instead of 2a | 58 | >20:1 |

| 4 | IMSF 2d instead of 2a | 64 | >20:1 |

| 5 | IMSF 2e instead of 2a | 16 | >20:1 |

| 6 | Ir(ppy)3 catalyst instead of 4CzIPN | 59 | >20:1 |

| 7 | Other solvents instead of DME | 0–41 | >20:1 |

| 8 | Without KH2PO4 | 45 | >20:1 |

| 9 | Without photocatalyst | 0 | — |

| 10 | Without light irradiation | 0 | — |

Note: Yields determined by gas chromatography with dodecane as internal standard.

Mechanistic Insights:

- Radical trapping experiments with TEMPO inhibited product formation, confirming radical intermediates.

- Radical clock experiments demonstrated ring-opening consistent with radical addition.

- Photocatalyst and light are essential for the generation of fluorosulfonyl radicals.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield Range | Suitability for this compound |

|---|---|---|---|---|

| Chloride-Fluoride Exchange | Established, straightforward | Requires sulfonyl chloride intermediate; moisture sensitive | Moderate to good (50–70%) | High, if sulfonyl chloride is accessible |

| Direct Fluorosulfonylation with SO2F2 Gas | Redox-economic, avoids intermediates | Requires specialized reagents and photocatalysts; gaseous reagents handling | Moderate to good (60–75%) | Potentially high, adaptable to heteroaromatics |

| Radical Fluorosulfonylation via IMSF Salts | Bench-stable reagents, mild conditions, high selectivity | Requires photocatalysis setup; radical conditions | Moderate to good (60–70%) | Promising for functionalized pyrimidines |

Summary and Recommendations

- The chloride-fluoride exchange method remains a reliable classical route for preparing this compound, especially when the sulfonyl chloride precursor is readily synthesized.

- Direct fluorosulfonylation using sulfuryl fluoride or bench-stable radical reagents offers modern, efficient, and selective alternatives that minimize intermediate handling and improve functional group tolerance.

- The radical fluorosulfonylation approach using imidazolium or benzimidazolium fluorosulfonate salts under photocatalytic conditions is a cutting-edge method with demonstrated success on diverse substrates, which could be adapted for 5-methylpyrimidine derivatives.

- Optimization of reaction conditions (photocatalyst, solvent, base, light source) is critical to maximize yield and selectivity.

- Further research and adaptation may be required to tailor these methods specifically for this compound synthesis, considering the heteroaromatic nature and substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidine-2-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

5-Methylpyrimidine-2-sulfonyl fluoride serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable for creating pharmaceuticals and agrochemicals. For instance, it can be utilized to synthesize bioactive compounds that interact with specific biological targets.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to form covalent bonds with nucleophilic sites in biological molecules. This property allows it to inhibit certain enzymes selectively, making it a potential candidate for therapeutic applications. For example, studies have demonstrated its effectiveness in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis, leading to antiproliferative effects against cancer cells .

Biological Studies

In chemical biology, this compound acts as an electrophilic probe to investigate enzyme mechanisms and protein interactions. Its stability under physiological conditions enhances its utility for studying enzyme binding sites and assessing protein functionality. This capability is crucial for understanding disease mechanisms and developing targeted therapies .

Case Study 1: Enzyme Inhibition

A study explored the interactions of this compound with various enzymes. It was found that the compound effectively inhibited serine hydrolases by forming covalent modifications at active site residues. This mechanism was validated through mass spectrometry and X-ray crystallography, demonstrating its potential as a tool for probing enzyme activity .

Case Study 2: Drug Development

Research on the compound's ability to inhibit thymidylate synthase highlighted its potential as an anticancer agent. The study reported significant antiproliferative effects in cancer cell lines when treated with this compound, suggesting its viability as a lead compound in drug discovery .

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Enzyme inhibition leading to therapeutic development | Inhibition of thymidylate synthase |

| Biological Studies | Electrophilic probe for enzyme mechanism studies | Investigating enzyme binding sites |

Mechanism of Action

5-Methylpyrimidine-2-sulfonyl fluoride is similar to other pyrimidine derivatives, such as 2,4-dichloropyrimidine and 4-methylpyrimidine. its unique structural features, such as the presence of the sulfonyl fluoride group, distinguish it from these compounds. These differences can lead to variations in reactivity, stability, and biological activity.

Comparison with Similar Compounds

2,4-Dichloropyrimidine

4-Methylpyrimidine

5-Fluorouracil

2-Aminopyrimidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-Methylpyrimidine-2-sulfonyl fluoride (CAS No. 35762-75-5) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its potential as a reactive warhead for probing biological systems. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 176.17 g/mol. The presence of the sulfonyl fluoride functional group allows it to act as a covalent inhibitor, making it significant in various biochemical applications.

Sulfonyl fluorides, including this compound, function primarily through the formation of covalent bonds with nucleophilic residues in enzymes and proteins. This interaction can lead to irreversible inhibition of target proteins, thus altering their function. The specificity and reactivity of these compounds make them valuable tools in chemical biology for studying enzyme mechanisms and protein interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit various serine hydrolases effectively. For instance, studies have demonstrated that sulfonyl fluorides can covalently modify serine residues in active sites, leading to loss of enzymatic activity .

- Protein Bioconjugation : The compound serves as a Michael acceptor for cysteine residues, facilitating bioconjugation processes that are crucial for labeling and tracking proteins in biological systems .

Case Studies

-

Inhibition Studies :

A study explored the inhibitory effects of various sulfonyl fluorides on serine hydrolases, highlighting the potency of this compound as an irreversible inhibitor. The compound was assessed against a panel of serine hydrolases, demonstrating significant inhibition rates comparable to established inhibitors . -

Bioconjugation Applications :

In another investigation, researchers utilized this compound for site-specific labeling of proteins. The compound's ability to react selectively with cysteine residues allowed for the development of novel bioconjugates that can be used in therapeutic applications and diagnostics .

Comparative Analysis

A comparison with other sulfonyl fluorides reveals unique aspects of this compound:

| Property | This compound | Other Sulfonyl Fluorides |

|---|---|---|

| Molecular Weight | 176.17 g/mol | Varies |

| Enzyme Targeting | Serine hydrolases | Various |

| Reactivity | High | Variable |

| Bioconjugation Potential | Strong | Moderate to Strong |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Methylpyrimidine-2-sulfonyl fluoride, and how can reaction yields be optimized?

- Methodology : Sulfonyl fluorides are typically synthesized via chlorosulfonation followed by fluoride substitution. For 5-methylpyrimidine derivatives:

- Step 1 : React 5-methylpyrimidin-2-amine with chlorosulfonic acid (1:1.2 molar ratio) at 0–5°C to form the intermediate sulfonyl chloride.

- Step 2 : Treat with anhydrous KF or tetrabutylammonium fluoride (TBAF) in dichloromethane (DCM) under nitrogen.

- Optimization : Yield improvements (70–85%) are achieved by rigorous moisture exclusion and using excess fluoride sources (1.5 eq). Purify via recrystallization (DCM/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Critical Techniques :

- ¹H/¹³C NMR : Pyrimidine ring protons (δ 8.5–9.2 ppm) and methyl group (δ 2.4–2.6 ppm).

- ¹⁹F NMR : Distinct singlet near δ -110 ppm (S-F group).

- FT-IR : S=O asymmetric stretching (1360–1380 cm⁻¹) and S-F vibration (800–820 cm⁻¹).

- HRMS : Confirm molecular ion ([M+H]+ expected for C₅H₆FN₂O₂S: 177.0134) .

Advanced Research Questions

Q. How does the electron-donating methyl group at position 5 influence the reactivity of this compound in nucleophilic substitutions compared to unsubstituted analogs?

- Mechanistic Insight : The methyl group reduces electrophilicity at the sulfonyl fluoride moiety, slowing reactions with amines/thiols by 20–30% (kinetic studies via ¹⁹F NMR).

- Mitigation : Use polar aprotic solvents (e.g., DMF) or Lewis acids (e.g., ZnCl₂) to enhance reactivity. Comparative studies show elevated temperatures (60°C) improve conversion rates to sulfonamides .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in click chemistry applications?

- Data Analysis Framework :

- Control Variables : Standardize solvent purity (Karl Fischer titration <50 ppm H₂O) and reagent sources (e.g., AgF vs. KF).

- Monitor Hydrolysis : Track sulfonyl fluoride degradation via ¹⁹F NMR (appearance of F⁻ signal at δ -120 ppm).

- Reproducibility : Compare turnover numbers (TON) under identical conditions (25°C, 0.1 M substrate). Discrepancies >15% suggest unaccounted side reactions (e.g., hydrolysis or dimerization) .

Safety and Handling Protocols

Q. What critical safety measures are required when handling this compound due to its hydrolytic sensitivity?

- Protocols :

- Storage : Under argon at -20°C with molecular sieves (3Å).

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps.

- Waste Management : Quench residual compound with 10% NaHCO₃ before disposal. Hydrolysis byproducts (e.g., sulfonic acids) require neutralization (pH 6–8) .

Application-Focused Questions

Q. What strategies minimize non-specific labeling when using this compound as a bioconjugation reagent for proteins?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.